lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate
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Overview
Description
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a lithium ion, a pyrazine ring, and a carboxylate group. Pyrazine derivatives are known for their diverse biological activities and are widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(propan-2-yl)pyrazine-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions may include:
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
- Purification: Crystallization or chromatography
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Pyrazine N-oxides
Reduction: Alcohols or aldehydes
Substitution: Halogenated pyrazines or other substituted derivatives
Scientific Research Applications
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating signaling pathways: Affecting cellular communication and response to stimuli.
Comparison with Similar Compounds
Similar Compounds
- Lithium pyrazine-2-carboxylate
- Lithium 3-methylpyrazine-2-carboxylate
- Lithium 3-ethylpyrazine-2-carboxylate
Uniqueness
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is unique due to the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to other pyrazine derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
2763749-83-1 |
---|---|
Molecular Formula |
C8H9LiN2O2 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
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